molecular formula C11H13NOS2 B066289 N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide CAS No. 175202-56-9

N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide

Cat. No. B066289
M. Wt: 239.4 g/mol
InChI Key: GJWVQSCZTVQOFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including those structurally related to N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide, involves initial reactions of thiophene precursors with different organic reagents. These synthetic routes often employ conditions tailored to achieve specific substitution patterns, showcasing the compound's versatile synthetic accessibility. For example, novel thiophene derivatives were synthesized from amino-tetrahydrobenzo[b]thiophene carboxamides, indicating a broad methodological approach for creating such compounds (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, closely related to the compound of interest, has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the compound's conformation, bond lengths, angles, and overall geometry, providing insights into its three-dimensional arrangement and how it might interact with other molecules. For instance, the crystal structure of N-p-tolyl-tetrahydrobenzo[b]thiophene carboxamide highlights the importance of intra and intermolecular hydrogen bonding in stabilizing the molecular structure (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives participate in a range of chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can lead to a variety of products with distinct properties, useful in different scientific and technological contexts. For example, thiophene compounds have shown antimicrobial activity, indicating their potential in developing new therapeutics (Tehranchian et al., 2005).

Scientific Research Applications

Antibacterial Activity

  • Compounds similar to N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide have demonstrated antibacterial properties . For instance, a study synthesized and tested derivatives for in vitro antimicrobial activity, showing effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis (Tehranchian et al., 2005).

Anti-Inflammatory Agents

  • Related compounds have been found to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory applications . PD 144795, a compound in this category, showed oral activity in various inflammation models (Boschelli et al., 1995).

Anticancer Activity

  • Some derivatives have shown promise in overcoming cancer chemoresistance , particularly by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This indicates potential utility in enhancing the efficacy of chemotherapy drugs (Mudududdla et al., 2015).

Synthesis of Novel Compounds

  • These compounds serve as intermediates in the synthesis of other complex chemical structures with various applications. For example, they have been used in the synthesis of benzo[b]thiophene derivatives, which are important in pharmaceutical chemistry (Datta & De, 1989).

Role in Chemical Synthesis

  • The compound is also involved in synthesizing bifunctional Cu(I) chelators , indicating its utility in creating compounds for sensing applications (Massing & Planalp, 2015).

Safety And Hazards

Thiophene is a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to store it in a well-ventilated place .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-methyl-3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS2/c1-12-10(13)9-7-5-3-4-6-8(7)11(14-2)15-9/h4,6H,3,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWVQSCZTVQOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2CCC=CC2=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381117
Record name N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide

CAS RN

175202-56-9
Record name 6,7-Dihydro-N-methyl-3-(methylthio)benzo[c]thiophene-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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